Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate
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Overview
Description
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is a chemical compound with the molecular formula C6H5N3O6 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate typically involves the nitration of a pyrimidine derivative followed by esterification. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced chemical reactors and purification systems to achieve high yields and consistent quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
- Methyl 3-butyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate
Uniqueness
Methyl 5-nitro-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylate hydrate is unique due to its nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the nitro group or have different substituents.
Properties
Molecular Formula |
C6H7N3O7 |
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Molecular Weight |
233.14 g/mol |
IUPAC Name |
methyl 5-nitro-2,4-dioxo-1H-pyrimidine-6-carboxylate;hydrate |
InChI |
InChI=1S/C6H5N3O6.H2O/c1-15-5(11)2-3(9(13)14)4(10)8-6(12)7-2;/h1H3,(H2,7,8,10,12);1H2 |
InChI Key |
PSXUTUVOSYFTRM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-].O |
Origin of Product |
United States |
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